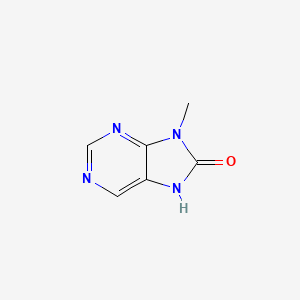

9-methyl-7H-purin-8(9H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-methyl-7H-purin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-10-5-4(9-6(10)11)2-7-3-8-5/h2-3H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVJPLYRMYPIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC=C2NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 Methyl 7h Purin 8 9h One and Its Analogues

De Novo Synthesis Approaches for Purin-8(9H)-one Ring Systems

De novo synthesis provides a versatile approach to the purin-8(9H)-one core, allowing for the introduction of various substituents on the heterocyclic framework. Key strategies involve the use of diaminomaleonitrile (B72808), pyrimidine (B1678525) derivatives, or aminoimidazole carbonitriles as foundational building blocks.

Synthesis from Diaminomaleonitrile and Isocyanate Precursors

A notable synthetic route to the 7H-purin-8(9H)-one scaffold involves the reaction of diaminomaleonitrile (DAMN) with an alkyl or aryl isocyanate and an aldehyde. researchgate.net This multicomponent reaction offers a direct approach to constructing the bicyclic purine (B94841) system. The condensation of diaminomaleonitrile with various aryl isocyanates yields urea (B33335) compounds, which can be further treated with aldehydes to form purine-type compounds. researchgate.net A reinvestigation of these reactions has confirmed the formation of 8-oxo-6-carboxamido-1,2-dihydropurines, which are subsequently oxidized to the corresponding 6-carboxamidopurines. researchgate.net This method is particularly useful for synthesizing 8-oxopurine-6-carboxamides with diverse substituents at the N9 position. researchgate.net

| Starting Materials | Reagents | Product Type | Reference |

| Diaminomaleonitrile, Aryl isocyanates | Aldehyde | 8-Oxopurine-6-carboxamides | researchgate.net |

| Diaminomaleonitrile, Alkyl/Aryl isocyanate | Aldehyde | 7H-purin-8(9H)-one | researchgate.net |

Condensation Reactions Utilizing Pyrimidine Derivatives

The construction of the purine ring system can also be achieved through the elaboration of pre-existing pyrimidine rings. This approach involves the formation of the imidazole (B134444) ring onto a substituted pyrimidine precursor. For instance, 6-chloro purinyl derivatives can be synthesized from the reaction of aryl-substituted pyrimidines with triethyl orthoformate in the presence of concentrated hydrochloric acid. jchps.com These 6-chloropurines can then serve as intermediates for further derivatization to introduce the 8-oxo functionality. Additionally, a series of 9-methyl-9H-purine derivatives have been designed and synthesized, highlighting the utility of pyrimidine precursors in accessing this class of compounds. nih.gov

| Pyrimidine Precursor | Reagents | Intermediate/Product | Reference |

| Aryl substituted pyrimidines | Triethyl orthoformate, Conc. HCl | 6-Chloro Purinyl derivatives | jchps.com |

| Substituted pyrimidines | - | 9-methyl-9H-purine derivatives | nih.gov |

Formation from Aminoimidazole Carbonitriles

Aminoimidazole carbonitriles are versatile intermediates in the synthesis of purine analogues. rsc.org Specifically, 5-amino-1-aryl-1H-imidazole-4-carbonitriles can be converted into 9-aryl-6-aminopurines through the formation of an imidate upon treatment with triethyl orthoformate and acetic anhydride, followed by reaction with ammonia. researchgate.net A significant application of this precursor is the annulation with formic acid, which acts as a simple C-1 donor, to yield 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones. rsc.org This method provides a direct route to the purine-6-one scaffold, which is structurally related to the target 8-oxo-purines.

| Precursor | Reagents | Product | Reference |

| 5-amino-1-aryl-1H-imidazole-4-carbonitriles | 1. CH(OEt)3, Ac2O2. Ammonia | 9-aryl-6-aminopurines | researchgate.net |

| Aminoimidazole carbonitrile derivatives | Formic acid | 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones | rsc.org |

Post-Synthetic Modifications of Purine Scaffolds Leading to 8-Oxopurines

An alternative to de novo synthesis is the chemical modification of readily available purine scaffolds. This strategy is often employed to introduce specific functionalities, such as the 8-oxo group or alkyl substituents at the nitrogen atoms.

Halogenation and Subsequent Hydrolysis at the 8-Position

A common method for introducing an oxo group at the C8 position of a purine involves a two-step process of halogenation followed by hydrolysis. The synthesis of 8-oxoguanines can be achieved through a reaction sequence that includes C8-bromination of a purine precursor, followed by the simultaneous hydrolysis of both the newly introduced 8-bromo group and other halides that may be present on the purine ring. mdpi.com This approach is particularly effective when starting with precursors like 6-chloroguanine. mdpi.com

| Starting Material | Reaction Sequence | Product | Reference |

| 6-chloroguanine derivative | 1. C-8 bromination2. Hydrolysis | 8-oxoguanine derivative | mdpi.com |

Alkylation Reactions, Particularly at the N7 and N9 Positions

The introduction of an alkyl group, such as the methyl group in 9-methyl-7H-purin-8(9H)-one, is a crucial step in the synthesis of many biologically active purine derivatives. The alkylation of purines can be complex, often resulting in a mixture of N7 and N9-alkylated products. ub.edu However, reaction conditions can be optimized to favor the formation of the desired N9-alkylated isomer. ub.edu

The regioselectivity of alkylation is influenced by several factors, including the nature of the purine substrate, the alkylating agent, the base, and the solvent used. For instance, the alkylation of 6-chloroguanine can yield a mixture of N9 and N7 isomers, with good selectivity for the desired N9 product. mdpi.com In some cases, steric hindrance at the N7 position can be exploited to enhance N9 selectivity. nih.gov Methods have been developed to achieve direct regioselective alkylation at the N7 position, although N9 alkylation is more commonly the desired outcome. nih.gov The use of microwave irradiation has been shown to improve reaction times and reduce the formation of byproducts in purine alkylation reactions. ub.edu

| Purine Substrate | Alkylating Agent | Key Observation | Reference |

| 6-chloroguanine | Alkyl bromide or alcohol (Mitsunobu) | Mixture of N9 and N7 isomers, good N9 selectivity | mdpi.com |

| 6-chloropurine | Methyl iodide | Low yields and mixture of N7 and N9 products | ub.edu |

| 6-substituted purines | tert-alkyl halide | Regioselective introduction of tert-alkyl groups at N7 | nih.gov |

| 6-(azolyl)purine derivatives | Alkylating agents | Shielding of N7 leads to regiospecific N9 alkylation | nih.gov |

N-Methylation Strategies for 9-Methyl Derivatives

The introduction of a methyl group at the N9 position of the purin-8-one scaffold is a key synthetic step. One common strategy involves the direct alkylation of a suitable purine precursor. For instance, in the synthesis of related N-(purin-8-yl)arylamines, methylation of thiourea (B124793) derivatives using methyl iodide in dimethylformamide has been reported to yield the corresponding methylisothiuronium derivatives, which can then be cyclized. nih.gov

Another approach involves the N-alkylation of purine precursors like 2-amino-6-chloropurine. Various methodologies are often explored to achieve high selectivity for the desired N9-alkylated isomer over the N7 isomer. mdpi.com These methods can include using alkyl halides in the presence of a base, Mitsunobu reactions, and palladium-catalyzed allylic alkylation. mdpi.com The choice of the starting material and reaction conditions is critical to control the regioselectivity of the methylation.

Introduction of Diverse Alkyl, Cycloalkyl, and Aryl Substituents

The synthesis of analogues of this compound often involves the introduction of a wide range of substituents at the N9 position to explore structure-activity relationships.

Table 1: Methodologies for N9-Alkylation of Purine Derivatives

| Alkylating Agent | Reaction Type | Notes | Reference |

|---|---|---|---|

| Alkyl halides | Base-mediated | A mixture of N9 and N7 isomers is often produced. | beilstein-journals.org |

| Alcohols | Mitsunobu reaction | Generally provides good yields of the N9-alkylated product. | beilstein-journals.org |

For the introduction of aryl and styryl substituents, the Chan-Lam cross-coupling reaction has been employed. nih.gov This reaction typically involves the coupling of a purinone intermediate with an aryl or styryl boronic acid in the presence of a copper catalyst. nih.govmdpi.com

Functional Group Interconversions and Derivatizations

Further diversification of the this compound scaffold can be achieved through various functional group interconversions and derivatization reactions.

Cyanation Reactions at the 8-Position

The introduction of a cyano group at the C8 position of the purine ring is a valuable transformation, as the cyano group can serve as a precursor for other functional groups. A direct regioselective C-H cyanation of purines has been developed. nih.govresearchgate.net This method involves the activation of the purine with triflic anhydride, followed by nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net This approach allows for the synthesis of 8-cyanated purine derivatives in moderate to excellent yields and tolerates a variety of functional groups. nih.govresearchgate.net

Coupling Reactions (e.g., Chan-Lam, Buchwald–Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex purine derivatives.

Chan-Lam Coupling: This copper-catalyzed reaction is used to form carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgorganic-chemistry.org In the context of purin-8-one synthesis, it has been used to introduce aryl and styryl substituents by coupling the purinone with the corresponding boronic acids. nih.govmdpi.com The reaction is typically carried out in the presence of a copper salt and a ligand. mdpi.com

Buchwald–Hartwig Amination: This palladium-catalyzed reaction is widely used for the formation of carbon-nitrogen bonds. wikipedia.org It has been applied in the synthesis of 2,7,9-trisubstituted purin-8-ones to introduce amino substituents at the C2 position. nih.govmdpi.com The reaction is performed with a palladium precatalyst and a suitable ligand, often under microwave irradiation to enhance reaction rates. mdpi.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govdntb.gov.uaresearchgate.net The use of microwave irradiation has been shown to be effective in various steps of purine synthesis. nih.gov For example, it has been used to expedite the synthesis of diverse purine libraries and in the Buchwald-Hartwig amination step for the synthesis of 2,7,9-trisubstituted purin-8-ones. mdpi.comnih.gov Microwave heating has also been successfully applied in the ring closure reactions for the synthesis of 8-substituted xanthine (B1682287) derivatives. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis in Purine Chemistry

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Longer reaction times (hours to days) | Reduced reaction times (minutes to hours) | mdpi.com |

| Ring Closure (Xanthines) | Prolonged heating | Dramatically reduced reaction times | nih.gov |

Introduction of Nitrogen and Oxygen Heterocycles

The incorporation of heterocyclic moieties can significantly impact the biological properties of the purine core. While specific examples for the direct attachment of nitrogen and oxygen heterocycles to the this compound scaffold are not extensively detailed in the provided context, general synthetic strategies for heterocycle formation can be applied. For instance, the functional groups introduced via the methods described above (e.g., cyano groups, amino groups) can serve as handles for the construction of fused or appended heterocyclic rings. The synthesis of various benzo-fused oxygen-containing heterocycles has been explored, which could potentially be adapted to the purine system. rsc.org

Structure Activity Relationship Sar Studies of 9 Methyl 7h Purin 8 9h One Derivatives

Impact of Substituents on Purine (B94841) Ring Positions (C2, C6, C7, C8, N9) on Biological Activity

The biological activity of 8-oxopurine derivatives can be significantly modulated by the introduction of various substituents at the C2, C6, C7, C8, and N9 positions of the purine ring. Studies on 2,7,9-trisubstituted 8-oxopurines have demonstrated that modifications at these positions influence their potency and selectivity as kinase inhibitors. For instance, in a series of compounds designed as FMS-like tyrosine kinase 3 (FLT3) inhibitors, the nature of the substituents at N7 and N9 was found to be crucial for modulating activity between CDK4 and FLT3 kinase. nih.gov Similarly, research on 2,6,8,9-tetrasubstituted purines as CDK1 inhibitors has highlighted the impact of substitution at the C8 position.

Role of N7 and N9 Substituents in Modulating Kinase Activity

The substituents at the N7 and N9 positions of the 8-oxopurine core play a pivotal role in determining the kinase inhibitory profile of the molecule. The size and nature of these groups can dictate the selectivity and potency of the compounds.

In a study of 2,7,9-trisubstituted 8-oxopurines as potential FLT3 inhibitors, it was observed that the presence of an isopropyl group at the N7 position substantially increased the selectivity towards FLT3 kinase. nih.gov This suggests that the steric bulk at this position can influence the binding orientation of the inhibitor within the kinase active site, favoring interactions with FLT3 over other kinases like CDK4.

The N9 position has also been shown to be a key site for modification. Increasing the size of cycloalkyl moieties at the N9 position, from cyclopentyl to cycloheptyl, resulted in a slight improvement in anti-kinase potencies. nih.gov This indicates that the N9 position can accommodate larger, hydrophobic groups, which may enhance binding affinity through favorable interactions with the kinase active site. The interplay between the N7 and N9 substituents is therefore a critical factor in designing selective kinase inhibitors based on the 8-oxopurine scaffold.

| Compound | R7 Substituent | R9 Substituent | FLT3-ITD IC50 (nM) | CDK4 IC50 (nM) | CDK2 IC50 (nM) |

|---|---|---|---|---|---|

| 14d | Methyl | Cyclopentyl | 140 | 110 | >1000 |

| 15a | Isopropyl | Cyclopentyl | 70 | 450 | >1000 |

| 14e | Methyl | Cyclohexyl | 100 | 90 | >1000 |

| 15b | Isopropyl | Cyclohexyl | 50 | 400 | >1000 |

| 14h | Methyl | Cycloheptyl | 80 | 70 | >1000 |

| 15d | Isopropyl | Cycloheptyl | 30 | 350 | >1000 |

Influence of Bulky Groups and Halogen Atoms on Activity Profiles

The introduction of bulky groups and halogen atoms at various positions on the purine ring can significantly impact the biological activity of 8-oxopurine derivatives. Bulky substituents, particularly at the N9 position, have been shown to be well-tolerated and can lead to enhanced inhibitory activity. For example, the incorporation of cyclooctyl, cycloheptyl, 4-methylcyclohexyl, and cyclohexyl groups at N9 of 7-methyl-8-oxopurines resulted in derivatives with potent inhibitory activity against a panel of kinases, with IC50 values in the sub-micromolar range. nih.gov

The effect of halogen atoms on the activity of purine derivatives has also been investigated. While specific data on halogenated 9-methyl-7H-purin-8(9H)-one is limited, studies on other purine scaffolds suggest that halogens can modulate activity through a combination of steric and electronic effects.

| Compound | R9 Substituent | FLT3-ITD IC50 (nM) | CDK4 IC50 (nM) | CDK2 IC50 (nM) |

|---|---|---|---|---|

| 14e | Cyclohexyl | 100 | 90 | >1000 |

| 14g | 4-Methylcyclohexyl | 90 | 80 | >1000 |

| 14h | Cycloheptyl | 80 | 70 | >1000 |

| 14i | Cyclooctyl | 70 | 60 | >1000 |

Effects of Functional Groups on Binding Affinity and Selectivity

The nature of functional groups on the purine ring is a critical determinant of binding affinity and selectivity. The carbonyl group at the C8 position of 8-oxopurines is a key feature, often acting as a hydrogen bond acceptor. nih.gov The C2 and C6 positions are also amenable to substitution with various functional groups that can influence biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For purine derivatives, QSAR studies have been employed to predict the activity of new compounds and to gain insights into the structural features that are important for their biological effects.

While specific QSAR models for this compound derivatives are not extensively reported, studies on related purine scaffolds have demonstrated the utility of this approach. For example, 3D-QSAR models have been developed for 1,2,4-triazole [5,1-i] purine derivatives as adenosine (B11128) A3 receptor antagonists, showing a good correlation between the structural features and the observed activity. researchgate.net These models can help in the rational design of new derivatives with improved potency and selectivity. The development of robust QSAR models for this compound derivatives would be a valuable tool for accelerating the discovery of new drug candidates.

Conformational Analysis and Tautomerism in Relation to Activity of 8-Oxopurines

The biological activity of 8-oxopurines is intrinsically linked to their conformational preferences and tautomeric forms. 8-Oxopurines can exist in different tautomeric forms, and the predominant form in a biological environment can influence its interactions with target proteins.

Biological Activities and Underlying Biochemical Mechanisms of 9 Methyl 7h Purin 8 9h One Derivatives

Antitumor and Antiproliferative Mechanisms

The primary mechanism underlying the antitumor and antiproliferative effects of 9-methyl-7H-purin-8(9H)-one derivatives is their activity as kinase inhibitors. By mimicking the structure of adenine (B156593), a core component of adenosine (B11128) triphosphate (ATP), these purine (B94841) analogs can competitively bind to the ATP-binding site of various protein kinases. nih.govnih.gov This action blocks the phosphorylation of downstream substrates, thereby interrupting the signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation. The poly-substituted nature of these derivatives allows for fine-tuning of their potency and selectivity against specific kinase targets. nih.govrsc.org

Kinase Inhibition Profiles

Research has demonstrated that derivatives of the this compound scaffold can be engineered to selectively inhibit a range of kinases implicated in cancer.

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, particularly internal tandem duplications (FLT3-ITD), are common drivers in acute myeloid leukemia (AML). nih.gov Derivatives of 2,7,9-trisubstituted 8-oxopurines have been specifically designed and evaluated as potent FLT3 inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that substitutions at the N7 and N9 positions of the purine ring are critical for modulating activity and selectivity. For instance, the introduction of an isopropyl group at the N7 position was found to significantly enhance selectivity for FLT3 kinase over other kinases like CDK4. nih.gov

One of the lead compounds identified, 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one, demonstrated potent inhibition of FLT3 autophosphorylation in MV4-11 AML cells at nanomolar concentrations. nih.gov This inhibition successfully suppressed downstream signaling pathways, including STAT5 and ERK1/2 phosphorylation. nih.gov The antiproliferative activity of these compounds is particularly pronounced in cell lines dependent on the FLT3-ITD mutation. nih.govrsc.org

Antiproliferative Activity of 8-Oxopurine Derivatives in FLT3-ITD Positive Cells

| Compound | Cell Line | GI₅₀ (nM) | Selectivity Index (K562/MV4-11) |

|---|---|---|---|

| 14i | MV4-11 | <200 | >20 |

| 14e | MV4-11 | <200 | >20 |

| 15a | MV4-11 | 50 | - |

Cyclin-dependent kinases (CDKs) are fundamental regulators of the cell cycle, and their deregulation is a hallmark of cancer. The purine scaffold has been extensively explored for the development of CDK inhibitors. nih.gov Specifically, 2,6,9-trisubstituted purines have emerged as a prominent class of compounds with strong CDK inhibitory activity. researchgate.net

Studies on 2,7,9-trisubstituted 8-oxopurines, also investigated for FLT3 inhibition, showed that these compounds possess dual activity, inhibiting CDK4 as well. nih.govaminer.org The substitution patterns on the purine ring were found to modulate the selectivity between these two kinases. For example, certain derivatives exhibited mid-nanomolar inhibitory values against both FLT3 and CDK4, highlighting their potential as dual-target agents. aminer.org This modulation is critical, as different cancers rely on different kinases for their growth and survival.

The epidermal growth factor receptor (EGFR) is a key target in various epithelial cancers, and its inhibition is a validated therapeutic strategy. nih.govnih.gov Novel purine derivatives have been designed to target EGFR. One approach involves the hybridization of a purine core with a hydrazone linker, creating scaffolds that show potent EGFR inhibitory activity. nih.gov SAR studies on these hybrids identified that incorporating a cyclopentyl group at the N9 position of the purine ring results in compounds with significant antiproliferative and EGFR inhibitory potential. nih.gov

A separate study focused on purine-based derivatives as dual inhibitors of EGFR and BRAFV600E. nih.gov Several of these compounds exhibited promising EGFR inhibitory activity, with IC₅₀ values in the nanomolar range, comparable to the approved EGFR inhibitor erlotinib. nih.gov A novel covalent purine-containing EGFR tyrosine kinase inhibitor, ZZC4, has also been shown to effectively down-regulate the phosphorylation of EGFR, Akt, and MAPK, confirming its mechanism of action. nih.gov

EGFR Kinase Inhibitory Activity of Purine Derivatives

| Compound | Scaffold Type | IC₅₀ against EGFR (µM) | Reference Drug (IC₅₀, µM) |

|---|---|---|---|

| 16b | Purine-Hydrazone | 0.06 | Lapatinib (0.13) |

| 22b | Purine-Hydrazone | 0.07 | Lapatinib (0.13) |

| 19a | Purine-Hydrazone | 0.08 | Lapatinib (0.13) |

| 5a | Purine-based | 0.087 | Erlotinib (0.080) |

| 7e | Pteridine-based | 0.092 | Erlotinib (0.080) |

| 5e | Purine-based | 0.098 | Erlotinib (0.080) |

The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. Certain purine derivatives have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K). For example, a series of 2,9-disubstituted-6-morpholino purine derivatives were reported as potent and selective inhibitors of the PI3Kα isoform, with one compound showing an IC₅₀ value of 11 nM. nih.gov Another well-characterized purine derivative, IC87114, is a potent and selective inhibitor of the PI3Kδ isoform. nih.gov

In contrast, the purine scaffold appears to be less effective for targeting B-Raf kinase. In a study designing dual EGFR and BRAFV600E inhibitors, the synthesized purine-based compounds displayed only weak inhibitory activity against BRAFV600E. nih.gov The findings suggested that BRAF may not be a suitable target for that particular class of purine derivatives, and other heterocyclic scaffolds are more commonly associated with potent B-Raf inhibition. nih.govnih.gov

Death-Associated Protein Kinase 1 (DAPK1) is a serine/threonine kinase involved in apoptosis and autophagy, acting as a tumor suppressor. nih.govrsc.org Counterintuitively, in some contexts, inhibiting DAPK1 may have therapeutic potential. A study involving the synthesis and screening of a library of 6,8,9-poly-substituted purines against 96 different kinases led to a significant discovery. nih.govrsc.org The screening revealed that these purine analogues were remarkably selective inhibitors of DAPK1. nih.govrsc.org

Among the compounds tested, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (compound 6d) was identified as the most potent and selective DAPK1 inhibitor, with an IC₅₀ value of 2.5 µM. nih.govrsc.org This finding was notable because DAPK1 is typically difficult to target selectively with small molecules. rsc.org The identification of a selective purine-based DAPK1 inhibitor provides a valuable chemical tool to further investigate the complex role of this kinase in cancer biology. nih.govrsc.org

Janus Kinase 3 (JAK3) Inhibition

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signal transduction pathways of numerous cytokines, which are pivotal in the pathogenesis of inflammatory diseases and autoimmune disorders. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While JAK1 and JAK2 are ubiquitously expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a key target for immunomodulatory therapies with potentially fewer side effects.

Research into purine-based compounds has identified them as a promising scaffold for the development of JAK inhibitors. Specifically, derivatives of 2-amino-7,9-dihydro-8H-purin-8-one, a structure closely related to this compound, have been investigated as potential inhibitors of Janus kinases. Computational studies using 3D-QSAR and pharmacophore-based approaches have been employed to identify the key structural features necessary for the selective inhibition of JAK3. These models help in the rational design of novel and potent inhibitors.

Tofacitinib, an approved JAK inhibitor, primarily targets JAK3 and to a lesser extent, JAK1 and JAK2. By blocking JAK3, it effectively reduces inflammation and slows disease progression in conditions like rheumatoid arthritis. The development of selective JAK3 inhibitors is a significant goal in medicinal chemistry to provide a better balance of efficacy and safety. The purin-8-one core is a key structural motif in the design of such inhibitors.

| Compound Class | Target Kinase | Relevance |

| 2-amino-7,9-dihydro-8H-purin-8-one derivatives | JAK3 | Potential for selective immunosuppression in autoimmune diseases. |

| Tofacitinib | Primarily JAK3 | Approved treatment for rheumatoid arthritis, demonstrating the therapeutic potential of JAK3 inhibition. |

Induction of Apoptosis and Cell Cycle Modulation Pathways

Purine analogues are well-known for their ability to interfere with cellular processes, leading to the induction of apoptosis (programmed cell death) and modulation of the cell cycle. These activities are central to their application as anticancer agents.

O6-methylguanine (O6MeG), a DNA lesion, is known to induce apoptosis. This process is regulated by the Bcl-2 family of proteins and the caspase cascade, specifically involving caspase-9 and caspase-3. The apoptotic pathway triggered by O6MeG is initiated by secondary DNA lesions, such as double-strand breaks, which occur during DNA mismatch repair. This leads to a decline in the anti-apoptotic protein Bcl-2, cytochrome c release from the mitochondria, and subsequent activation of the caspase cascade. This mitochondrial pathway of apoptosis is independent of the Fas/caspase-8 signaling pathway. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netnih.gov Studies have shown that cells deficient in the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) are hypersensitive to the apoptotic effects of O6MeG. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netnih.gov

The induction of apoptosis by O6MeG is a delayed cellular response, typically occurring more than 48 hours after the initial DNA damage. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net This delay is associated with the time required for the cells to progress through the cell cycle and for the secondary DNA lesions to accumulate. The inability to repair O6MeG, coupled with a functional mismatch repair system, is a key determinant of the apoptotic outcome. nih.gov

| Compound/Lesion | Effect on Apoptosis | Key Mediators |

| O6-methylguanine (O6MeG) | Induction of apoptosis | Bcl-2, Caspase-9, Caspase-3, Cytochrome c |

Interference with Nucleic Acid Metabolism (e.g., DNA/RNA Synthesis Inhibition)

As analogues of natural purines, derivatives of this compound have the potential to interfere with the synthesis of DNA and RNA. This interference is a hallmark of many purine-based antimetabolites used in chemotherapy. These compounds can act through various mechanisms, including the inhibition of enzymes essential for nucleotide biosynthesis or by being incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids.

Purine nucleoside analogues have demonstrated broad antitumor activity, which is often attributed to their ability to inhibit DNA synthesis and induce apoptosis. medchemexpress.com Adenosine triphosphate (ATP), a purine nucleotide, is a fundamental building block for both DNA and RNA synthesis, a process catalyzed by DNA and RNA polymerases, respectively. wikipedia.org Any molecule that mimics the structure of purine bases can potentially disrupt these critical cellular processes.

The inhibition of DNA and RNA synthesis can lead to cell cycle arrest and ultimately, cell death, which is a desirable outcome in the context of cancer therapy. The structural similarity of this compound to natural purines like guanine (B1146940) and adenine suggests its potential to be recognized by enzymes involved in nucleic acid metabolism, thereby leading to their inhibition.

Antiviral Activities

Purine analogues have a long history as effective antiviral agents. Their mechanism of action often involves the inhibition of viral polymerases, which are crucial for the replication of the viral genome.

Inhibition of Viral Replication Processes

Derivatives of 9-substituted guanines have been synthesized and evaluated for their antiviral properties. For instance, a series of 9-[(2-methyleneaminoxyethoxy)methyl]guanine derivatives, which are analogues of the antiherpes drug Acyclovir, have shown activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov Similarly, methyl derivatives of 9-[2-(phosphonomethoxy)ethyl]guanine have demonstrated potent activity against the Human Immunodeficiency Virus (HIV). aacrjournals.org

These findings underscore the importance of the 9-substituent on the purine ring for antiviral activity. The 9-methyl group in this compound could play a significant role in its interaction with viral enzymes. A series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines were synthesized and showed activity against various rhinovirus serotypes, further highlighting the potential of 9-substituted purines as antiviral agents. nih.gov

Activity Against Specific Viral Targets (e.g., SARS-CoV-2 Mpro and RdRp)

The emergence of new viral threats, such as SARS-CoV-2, has accelerated the search for effective antiviral drugs. Two key viral enzymes, the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), are considered prime targets for the development of anti-SARS-CoV-2 therapies.

Purine analogues are considered promising candidates for the inhibition of SARS-CoV-2 RdRp. Favipiravir, for example, acts as a purine analogue and is converted intracellularly into its active form, which then disrupts the function of the viral RdRp. aacrjournals.org The inhibition of RdRp prevents the replication of the viral RNA genome, thereby halting the spread of the infection. Several nucleotide analogues have been shown to be incorporated by the SARS-CoV-2 RdRp, leading to the termination of the growing RNA chain. nih.govresearchgate.net

The main protease (Mpro) of SARS-CoV-2 is another critical enzyme for viral replication, as it is responsible for processing the viral polyproteins into functional units. The inhibition of Mpro can effectively block the viral life cycle. frontiersin.orgmdpi.com While specific studies on this compound are not available, the purine scaffold is being explored for the design of Mpro inhibitors. mdpi.comnih.govresearchgate.net

| Viral Target | Potential Inhibitors | Mechanism of Action |

| SARS-CoV-2 RdRp | Purine analogues (e.g., Favipiravir) | Competitive inhibition, RNA chain termination |

| SARS-CoV-2 Mpro | Various small molecules | Inhibition of viral polyprotein processing |

| Herpes Simplex Virus | 9-substituted guanine derivatives | Inhibition of viral replication |

| HIV | 9-substituted guanine derivatives | Inhibition of viral replication |

Immunomodulatory and Anti-inflammatory Properties

Beyond their direct effects on cell proliferation and viral replication, some purine derivatives also exhibit immunomodulatory and anti-inflammatory properties. These effects are often mediated through the modulation of key signaling pathways involved in the immune response.

Studies on 9-cinnamyl-9H-purine derivatives have demonstrated their potential as anti-inflammatory agents. These compounds were shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanism involves the inhibition of the TLR4/MyD88/NF-κB signaling pathway, a critical pathway in the inflammatory response. nih.gov

Furthermore, research on 9-methyl-beta-carboline has revealed its anti-inflammatory effects, which include the inhibition of microglia proliferation and the reduction of pro-inflammatory cytokine expression. nih.govresearchgate.netresearchgate.net While the core structure is different, these findings suggest that the 9-methyl group can contribute to the anti-inflammatory profile of a molecule. Azathioprine, a purine synthesis inhibitor, is a well-known immunosuppressant used in a variety of inflammatory and autoimmune conditions, acting through the reduction of lymphocyte counts. nih.gov

These immunomodulatory and anti-inflammatory activities suggest that derivatives of this compound could have therapeutic potential in a range of inflammatory conditions by targeting the underlying cellular and signaling pathways.

Purinergic Signaling Modulation

Purinergic signaling, a form of extracellular communication mediated by purine nucleosides and nucleotides like adenosine and ATP, plays a vital role in numerous physiological processes. nih.govwikipedia.org This signaling pathway is integral to functions ranging from neurotransmission to immune responses. nih.govnih.gov The modulation of purinergic signaling by synthetic compounds can therefore have significant therapeutic implications. While direct studies on this compound are not extensively detailed in this context, the broader class of purine derivatives is known to interact with purinergic receptors (P1, P2X, and P2Y) and ectonucleotidases, which are responsible for regulating the levels of extracellular purines. nih.govnih.gov The structural similarity of this compound to endogenous purines suggests that its derivatives could potentially modulate these pathways, an area ripe for further investigation.

Toll-Like Receptor (TLR) Agonism/Antagonism (e.g., TLR7)

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns. TLR7, in particular, identifies single-stranded RNA of viral origin and certain small synthetic molecules. nih.govgoogle.com The activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type-I interferons, essential for antiviral responses. nih.gov

Derivatives of purine-like molecules have been identified as potent TLR7 agonists. nih.gov For instance, certain 8-oxoadenine and guanosine (B1672433) analogue derivatives have been shown to activate TLR7. google.comnih.gov A patent for TLR7 agonists includes compounds with a purin-8-one core structure, highlighting the potential for derivatives of this compound to act as modulators of TLR7. google.com Specifically, a compound designated GSK2245035, which is a 6-amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one, has been developed as a highly potent and selective intranasal TLR7 agonist for asthma treatment. acs.org Conversely, modifications to the purine scaffold can switch the activity from agonistic to antagonistic, presenting opportunities for treating autoimmune diseases where TLR7 is overactive. nih.gov

Purine Nucleoside Phosphorylase (PNP) Inhibition

Purine Nucleoside Phosphorylase (PNP) is a critical enzyme in the purine salvage pathway. patsnap.comnih.govnih.govscbt.com This pathway allows cells to recycle purine bases from the degradation of nucleotides. patsnap.comscbt.com PNP catalyzes the reversible phosphorolysis of purine (deoxy)nucleosides to their corresponding bases and (deoxy)ribose-1-phosphate. nih.gov Inhibitors of PNP have been developed as therapeutic agents, particularly for T-cell-mediated autoimmune diseases and T-cell cancers. nih.gov

Derivatives of 9-deazaguanine, which are structurally analogous to the purine core of this compound, have been designed as potent PNP inhibitors. nih.gov These inhibitors are developed through a structure-based design approach to fit into the active site of the PNP enzyme. nih.gov

Selective Toxicity for T Lymphoblasts

A significant consequence of PNP inhibition is its selective toxicity towards T lymphoblasts. patsnap.comresearchgate.net This selectivity stems from the accumulation of deoxyguanosine triphosphate (dGTP) within these cells. patsnap.comresearchgate.net In individuals with a genetic deficiency of PNP, T-cell levels can be drastically reduced, demonstrating the crucial role of this enzyme in T-cell function. nih.gov

The mechanism of this selective toxicity involves the following steps:

PNP Inhibition : Blocking the PNP enzyme leads to an accumulation of its substrate, deoxyguanosine. researchgate.net

dGTP Accumulation : Deoxyguanosine is then phosphorylated to deoxyguanosine triphosphate (dGTP). patsnap.comresearchgate.net

Ribonucleotide Reductase Inhibition : High levels of dGTP are toxic to lymphocytes as they inhibit the enzyme ribonucleotide reductase, which is essential for DNA synthesis. researchgate.netnih.gov

Apoptosis Induction : The disruption of DNA synthesis ultimately leads to programmed cell death (apoptosis) in the T-cells. researchgate.net

This selective action makes PNP inhibitors valuable candidates for treating T-cell acute lymphoblastic leukemia (T-ALL). patsnap.comresearchgate.net

Impact on Purine Salvage Pathway

The purine salvage pathway is essential for organisms that cannot synthesize purines de novo, including some parasitic protozoa. researchgate.netresearchgate.net By inhibiting PNP, a key enzyme in this pathway, the recycling of purines is disrupted. patsnap.comscbt.com This disruption can have significant metabolic consequences, particularly in cells that are heavily reliant on the salvage pathway, such as lymphocytes. patsnap.com The inability to salvage purines can lead to a depletion of the nucleotide pool necessary for DNA and RNA synthesis, contributing to the cytotoxic effects observed with PNP inhibitors. researchgate.net This makes the purine salvage pathway an attractive target for the development of chemotherapeutic agents against infections caused by purine-auxotrophic parasites. researchgate.net

Other Investigated Biological Activities (e.g., Antioxidant, Antifungal, Anti-Alzheimer, Herbicidal)

Derivatives of this compound have been explored for a variety of other biological activities.

Antioxidant Activity : Various heterocyclic compounds, including those with structures related to purines, have demonstrated the ability to scavenge free radicals. nih.govnih.govresearchgate.net The antioxidant potential of such derivatives is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.govnih.gov

Antifungal Activity : The search for new antifungal agents has led to the investigation of a wide range of synthetic molecules. Derivatives of quinazolinone and nitrofuran have shown promise in this area. jocpr.commdpi.com While direct evidence for this compound derivatives is limited, the broad screening of heterocyclic compounds suggests potential in this therapeutic area. nih.govnih.gov

Anti-Alzheimer Activity : A key strategy in the development of treatments for Alzheimer's disease is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov Numerous derivatives of heterocyclic compounds, including those based on acridine (B1665455) and coumarin, have been synthesized and evaluated for their anti-Alzheimer potential. nih.govresearchgate.netresearchgate.net The structural features of purine derivatives could be adapted to design new cholinesterase inhibitors.

Herbicidal Activity : Pyrazole and pyrimidinedione derivatives have been successfully developed as commercial herbicides. nih.govmdpi.com These compounds often act by inhibiting essential plant enzymes like protoporphyrinogen (B1215707) IX oxidase (PPO) or acetolactate synthase (ALS). nih.govnih.govresearchgate.net Notably, certain purine derivatives have been investigated as herbicide safeners, which protect crops from the phytotoxic effects of herbicides without affecting the herbicidal activity on weeds. nih.gov This indicates a dual potential for purine derivatives in agriculture, both as herbicides and as safeners.

The diverse biological activities of this compound derivatives underscore the versatility of the purine scaffold in designing new molecules with significant therapeutic and industrial applications.

Molecular Interactions and Receptor/enzyme Binding Studies

Binding Affinity to Biological Targets

Purine (B94841) derivatives have demonstrated binding affinity to a diverse range of biological targets, including enzymes and receptors involved in critical cellular signaling pathways. The versatility of the purine heterocycle allows it to serve as a scaffold for inhibitors of enzymes like phosphodiesterases and protein kinases (e.g., Src tyrosine kinases, p38 MAP kinase, and cyclin-dependent kinases (CDKs)), as well as agonists or antagonists for various receptors, such as adenosine (B11128) and histamine (B1213489) receptors. researchgate.netnih.gov

For instance, certain purine-based compounds are potent inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R), a type III tyrosine kinase implicated in inflammatory processes. ntnu.no Others have been designed to target FMS-like tyrosine kinase 3 (FLT3), another receptor tyrosine kinase whose mutation is linked to acute myeloid leukemia. nih.gov The purine core is also central to ligands developed for the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) primarily found in the central nervous system. nih.gov The specific affinity for these targets is highly dependent on the intricate network of molecular interactions established within the binding site.

Table 1: Examples of Biological Targets for Purine-Based Compounds

| Target Class | Specific Target Example | Role of Purine Derivative |

|---|---|---|

| Receptor Tyrosine Kinase | CSF1R | Inhibitor ntnu.no |

| Receptor Tyrosine Kinase | FLT3 | Inhibitor nih.gov |

| Receptor Tyrosine Kinase | EGFR | Inhibitor researchgate.net |

| G Protein-Coupled Receptor | Histamine H3 Receptor (H3R) | Ligand (Antagonist/Inverse Agonist) nih.gov |

| G Protein-Coupled Receptor | Adenosine Receptors | Agonist/Antagonist researchgate.net |

| Serine/Threonine Kinase | Cyclin-Dependent Kinases (CDKs) | Inhibitor nih.gov |

| Heat Shock Protein | Hsp90 / Grp94 | Inhibitor nih.gov |

| Immune Receptor | Toll-Like Receptor 7 (TLR7) | Agonist acs.org |

Hydrogen bonds are paramount to the stability of ligand-receptor complexes and are a key feature of how purine derivatives interact with their biological targets. nih.gov The 9-methyl-7H-purin-8(9H)-one scaffold possesses several hydrogen bond acceptors (the nitrogen atoms at positions 1 and 3, and the carbonyl oxygen at C8) and a hydrogen bond donor (the N7-H group). heteroletters.org

In many kinase inhibitors, a carbonyl function serves as a crucial hydrogen bond acceptor. nih.gov For 8-oxopurines, the oxygen at position 8 can form critical hydrogen bonds with backbone amide protons in the hinge region of a kinase ATP-binding site. The N7 atom of the purine ring is also a significant site for hydrogen bonding; in studies of purine-based histamine H3 receptor ligands, the N7 nitrogen was found to form a hydrogen bond with a tyrosine residue (Tyr374), greatly enhancing binding affinity. nih.gov The methylation at the N9 position of this compound removes a potential hydrogen bond donor site compared to an unsubstituted purine, which can be a critical factor in modulating binding affinity and selectivity for different targets.

Hydrophobic interactions play a crucial role in the binding of purine derivatives, particularly those targeting deep, lipophilic pockets within enzymes like kinases. ntnu.nonih.gov The methyl group at the N9 position of this compound can engage in favorable hydrophobic contacts within a target's binding site.

Studies on related purine analogs have shown that substituents at various positions on the purine core can form extensive hydrophobic interactions with amino acid residues. For example, in a series of FLT3 inhibitors, an isopropyl group at the N7 position was observed to make hydrophobic contacts with multiple residues, including valine, lysine, and leucine. mdpi.com Similarly, research on Hsp90 inhibitors revealed that the activity of purine-scaffold compounds was highly dependent on the hydrophobic profile of the binding pocket. nih.gov The introduction of small alkyl groups, such as the methyl group at N9, enhances the lipophilicity of the molecule compared to unsubstituted purines, which can improve membrane permeability and interactions within hydrophobic binding pockets.

The electron distribution within the heterocyclic purine ring system creates a distinct electrostatic potential that contributes to its binding interactions. Nitrogen-containing heterocycles can mimic the electrostatic properties of other functional groups, a concept known as bioisosterism. nih.gov These electrostatic or dipolar interactions can be a stabilizing force in the binding of a ligand to its target. For instance, studies on RNA base-pairing have attributed stabilizing effects to C–F···H–N dipolar interactions, demonstrating the importance of such forces in molecular recognition. nih.gov The purin-8-one core possesses a significant dipole moment due to its multiple heteroatoms and the carbonyl group, which can guide its orientation and binding within the electrostatic field of a protein's active site.

Selectivity Profiles Across Receptor and Enzyme Families

Achieving selectivity for a specific biological target over others, especially within large protein families like kinases, is a primary goal in drug design. For purine-based compounds, selectivity is profoundly influenced by the substitution pattern on the core scaffold. nih.govnih.gov

The relatively simple structure of this compound suggests it may have a broader activity profile. Attaining high selectivity often requires the addition of larger, more complex functional groups that can exploit unique features of the intended target's binding site while clashing with the binding sites of off-targets.

Research on 2,7,9-trisubstituted purin-8-ones has demonstrated that substituents at the N7 and N9 positions can modulate selectivity between CDK4 and FLT3 kinases. nih.gov Specifically, introducing a bulkier isopropyl group at N7 was found to substantially increase selectivity for FLT3. nih.gov In another example, methylation of an amine substituent on a purine scaffold quenched activity against EGFR while preserving high potency for CSF1R, indicating that even small modifications can dramatically shift selectivity. ntnu.no The development of selective inhibitors for the endoplasmic reticulum Hsp90 paralog Grp94 also relied on modifying the purine scaffold to optimize interactions specific to that target. nih.gov

Table 2: Influence of Purine Substitutions on Kinase Selectivity

| Compound Series | Substitution Pattern | Effect on Selectivity | Target(s) |

|---|---|---|---|

| 2,7,9-trisubstituted 8-oxopurines | Isopropyl group at N7 | Markedly contributes to selectivity against CDKs | FLT3 vs. CDKs nih.gov |

| 6,8-disubstituted purines | Methylation at N-6' amine | Quenched EGFR activity while maintaining CSF1R potency | CSF1R vs. EGFR ntnu.no |

| Purine-scaffold compounds | Modifications on 8-Aryl Ring | Polar functionalities were deleterious; chlorine was preferred, confirming a hydrophobic pocket profile | Grp94 (Hsp90 paralog) nih.gov |

| Pyrrolopyrimidine-based inhibitors | Covalent binding via acrylamide (B121943) group | High affinity for drug-resistant mutants over wild-type | Mutant EGFR vs. Wild-Type EGFR researchgate.net |

Allosteric Modulation Mechanisms

Allosteric modulators represent a distinct class of ligands that bind to a receptor at a site topographically different from the primary (orthosteric) binding site used by the endogenous ligand. wikipedia.orgnih.gov This binding event induces a conformational change in the receptor, which in turn alters the receptor's response to the orthosteric ligand. wikipedia.org Allosteric modulators can be positive (PAMs), enhancing the agonist's affinity or efficacy; negative (NAMs), decreasing agonist activity; or neutral. wikipedia.orgfrontiersin.org

This mechanism offers several advantages, including the potential for greater subtype selectivity and a ceiling effect that can improve safety, as the modulator's effect is dependent on the presence of the endogenous agonist. rsc.org The conformational change induced by an allosteric modulator can affect the binding affinity of the orthosteric ligand by altering its association or dissociation rate. nih.gov Alternatively, it can modulate efficacy by changing the signaling capacity of the receptor, thereby facilitating or inhibiting its coupling to downstream effector proteins. nih.gov

While purine-based molecules have been identified as ligands for a wide variety of receptors, including those known to be susceptible to allosteric modulation like GPCRs, specific studies identifying this compound as an allosteric modulator are not prominent in the scientific literature. However, the principle remains a key mechanism by which small molecules can fine-tune biological activity.

Computational and in Silico Studies of 9 Methyl 7h Purin 8 9h One Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone of in silico drug design, utilized to predict the preferred orientation of a ligand when bound to a receptor. For analogues of 9-methyl-7H-purin-8(9H)-one, this technique has been instrumental in understanding their interactions with various biological targets, particularly protein kinases, which are frequently implicated in diseases like cancer.

Prediction of Binding Orientation and Conformation

Molecular docking simulations for this compound analogues have successfully predicted their binding orientations within the active sites of various protein kinases. For instance, in studies involving 2,7,9-trisubstituted 8-oxopurines as inhibitors of FMS-like tyrosine kinase 3 (FLT3), docking analyses revealed a binding mode consistent with type I inhibitors. imtm.cz This orientation is crucial for the compound's inhibitory activity. The purine (B94841) core, a key structural feature of these analogues, often forms critical hydrogen bonds with the hinge region of the kinase domain, a common binding motif for kinase inhibitors.

Similarly, in the design of inhibitors for Bruton's tyrosine kinase (BTK) and Bcr-Abl, docking studies of 2,6,9-trisubstituted purine derivatives have been pivotal. mdpi.com These simulations have helped to rationalize the importance of specific substitutions on the purine scaffold, such as the volume and length of the alkyl group at the N-9 position, in achieving potent and selective inhibition. The predicted conformations from these studies provide a structural basis for the observed biological activities and guide further synthetic modifications to enhance potency and selectivity.

The following table summarizes representative findings from molecular docking studies on purine analogues:

Table 1: Predicted Binding Orientations of Purine Analogues from Molecular Docking| Compound Class | Target Protein | Predicted Binding Mode | Key Finding |

|---|---|---|---|

| 2,7,9-Trisubstituted 8-oxopurines | FLT3 Kinase | Type I inhibitor binding | Orientation allows for key interactions in the active site. imtm.cz |

| 2,6,9-Trisubstituted purines | Bcr-Abl, BTK, FLT3-ITD | Interaction with kinase hinge region | N-9 alkyl group volume influences hydrophobic interactions. mdpi.com |

| 9-Alkyl purine derivatives | pfHGPRT | Binding to the active site | Acceptable binding energies suggest potential as antimalarial agents. researchgate.net |

Elucidation of Specific Amino Acid Residue Interactions

A key outcome of molecular docking is the detailed map of interactions between the ligand and specific amino acid residues in the target's binding pocket. For purine-based inhibitors, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking.

In the context of 2,6,9-trisubstituted purine derivatives targeting Bcr-Abl and other kinases, docking studies have highlighted the formation of hydrogen bonds between the purine's N-7 and the amide backbone of a hinge region residue. mdpi.com For example, in the case of Aurora B kinase, a purine analogue was shown to form a hydrogen bond between its amide linker and the main chain of Glu-100. nih.gov

Furthermore, hydrophobic interactions play a significant role in the binding affinity and selectivity of these analogues. The N-9 substituent, a defining feature of this compound analogues, often extends into a hydrophobic pocket of the kinase active site. The size and nature of this substituent can be tailored to optimize these interactions. For instance, in studies of 9-heterocyclyl substituted 9H-purines as EGFR inhibitors, the interactions within the hydrophobic regions of the ATP-binding site were found to be critical for their inhibitory potency. researchgate.net

The table below provides examples of specific amino acid interactions identified through molecular docking of purine analogues:

Table 2: Key Amino Acid Interactions for Purine Analogues| Purine Analogue Class | Target Protein | Interacting Residues | Type of Interaction |

|---|---|---|---|

| 2,6,9-Trisubstituted purines | Bcr-Abl | Hinge region residues | Hydrogen bonding at N-7 mdpi.com |

| 4-Methylbenzamide-purine hybrids | Aurora B Kinase | Glu-100, Tyr-99 | Hydrogen bonding, pi-stacking nih.gov |

| 9-Heterocyclyl substituted 9H-purines | EGFR | Hydrophobic pocket residues | Hydrophobic interactions researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly useful.

In a study on 9H-purine derivatives as EGFR inhibitors, 3D-QSAR models were constructed to understand the structural features responsible for their inhibitory activity. researchgate.net These models generate contour maps that visualize the regions around the aligned molecules where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. For instance, the models might indicate that a bulky, hydrophobic group at the N-9 position is beneficial for activity, while a negatively charged group at another position is detrimental. Such insights are invaluable for designing new analogues with improved potency. mdpi.com

Similarly, 2D-QSAR studies have been applied to purine derivatives targeting c-Src tyrosine kinase. researchgate.net These models use a variety of molecular descriptors, such as electronic, steric, and topological parameters, to predict the biological activity. A successful 2D-QSAR model identified the importance of descriptors like the electrotopological state index for a methyl group (SsCH3E-index) and the count of hydrogen bond donors for inhibitory activity against c-Src kinase. researchgate.net

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound analogues, this approach helps to distill the key interactive elements from a set of active compounds into a single model.

A typical pharmacophore for a kinase inhibitor based on the purine scaffold would include features such as hydrogen bond acceptors (e.g., the oxygen at position 8 and nitrogen atoms in the purine ring), hydrogen bond donors, and hydrophobic regions corresponding to substituents. heteroletters.org For example, a pharmacophore model for HDAC2 inhibitors, which can share structural similarities with kinase inhibitors, identified one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and one aromatic ring as crucial for activity. nih.gov

These pharmacophore models serve as 3D queries for virtual screening of large compound databases to identify novel scaffolds that match the required features. biointerfaceresearch.com This approach has been successfully used to discover new classes of inhibitors for various targets.

Molecular Dynamics (MD) Simulations for Stability Analysis

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This is crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.

For complexes of purine analogues with their target proteins, MD simulations can confirm whether the key interactions identified in docking are maintained over the course of the simulation. For example, a study on glutamine 5'-phosphoribosylpyrophosphate amidotransferase with a substrate analogue used MD simulations to investigate conformational changes in flexible loops of the enzyme upon binding. frontiersin.org Such simulations can reveal subtle but important dynamic effects that influence ligand affinity and efficacy. The stability of the ligand within the binding pocket is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's atoms over the simulation trajectory.

Theoretical Calculation Methods (e.g., Density Functional Theory for Optimization)

Theoretical calculation methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. For analogues of this compound, DFT calculations can be used to optimize the geometry of the molecules and to calculate various electronic descriptors that are relevant to their reactivity and interaction with biological targets.

DFT calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. acs.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. pensoft.net For instance, in a study of pyrrole-based derivatives, DFT calculations were used to compute global reactivity descriptors, providing insights into their electron-donating and accepting capabilities. pensoft.net

These theoretical calculations can also be used to study reaction mechanisms, such as the methylation of purine derivatives, by calculating the energy barriers for different reaction pathways. tandfonline.com This information can be valuable for understanding potential metabolic pathways or for designing covalent inhibitors.

The following table lists some of the key parameters obtained from DFT calculations for purine-related compounds:

Table 3: Parameters from DFT Calculations of Purine Analogues| Calculation | Parameter | Significance |

|---|---|---|

| Geometry Optimization | Optimized 3D structure | Provides the most stable conformation of the molecule. mdpi.com |

| Frontier Molecular Orbitals | HOMO/LUMO energies | Indicates chemical reactivity and electron-donating/accepting ability. acs.orgpensoft.net |

| Electrostatic Potential | Charge distribution | Highlights regions of the molecule likely to engage in electrostatic interactions. mdpi.com |

| Reaction Energetics | Activation energy barriers | Predicts the feasibility of chemical reactions, such as metabolism or covalent binding. tandfonline.com |

Advanced Research Directions and Potential Future Applications

Design of Dual-Targeting Compounds

The strategy of designing single chemical entities that can modulate multiple biological targets offers significant advantages, including potentially improved efficacy, a better safety profile, and a simplified pharmacological regimen. The purin-8(9H)-one scaffold is well-suited for this approach, allowing for the integration of pharmacophores necessary to inhibit distinct molecular targets. nih.gov

Researchers have successfully designed dual inhibitors based on purine (B94841) and related scaffolds for cancer therapy. One such approach involves creating hybrid molecules that simultaneously inhibit histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). nih.gov This strategy is based on the observation that HDAC and CDK inhibitors can act synergistically to suppress cancer cell proliferation. nih.gov By incorporating the key structural features of both inhibitor classes into a single purine-based molecule, scientists have developed compounds with potent dual activity. For example, a lead compound from one study demonstrated inhibitory concentrations (IC₅₀) of 5.8 nM for HDAC1 and 56 nM for CDK2, showcasing the potential of this scaffold in creating effective dual-action agents. nih.gov

Another prominent area is the development of dual inhibitors for different protein kinases that are critical in cancer progression and resistance.

EGFR and BRAFV600E Inhibition : Derivatives based on purine and pteridine (B1203161) scaffolds have been designed to dually inhibit both the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase, two key drivers in several cancers. nih.gov

FLT3 and CDK4 Inhibition : In acute myeloid leukemia (AML), mutations in the FMS-like tyrosine kinase 3 (FLT3) are common. researchgate.net Dual inhibitors targeting both FLT3 and CDK4, a key cell cycle regulator, have been developed using a 2,7,9-trisubstituted 8-oxopurine core. researchgate.net Structure-activity relationship (SAR) studies revealed that substituents at the N7 and N9 positions of the purine ring could modulate the selectivity between FLT3 and CDK4, leading to compounds that effectively suppress downstream signaling pathways. researchgate.net

Topoisomerase II and CDK Inhibition : Certain substituted purine analogs have been identified as catalytic inhibitors of topoisomerase II, a crucial enzyme in DNA replication. aacrjournals.org Interestingly, some of these compounds also show activity against CDKs, suggesting that dual inhibitors targeting both enzymes could be developed from this structural class. aacrjournals.org

Table 1: Examples of Dual-Targeting Purine Derivatives

| Compound Class | Targets | Rationale | Reported Activity |

|---|---|---|---|

| 9H-purin derivatives | HDAC1 & CDK2 | Synergistic suppression of cancer cell proliferation. nih.gov | Lead compound IC₅₀: 5.8 nM (HDAC1), 56 nM (CDK2). nih.gov |

| Purine/Pteridine-based derivatives | EGFR & BRAFV600E | Targeting two key oncogenic kinases simultaneously. nih.gov | Potent anti-proliferative activity with GI₅₀ values as low as 38 nM. nih.gov |

| 2,7,9-Trisubstituted 8-oxopurines | FLT3 & CDK4 | Overcoming resistance and targeting cell cycle in AML. researchgate.net | Nanomolar inhibition of FLT3 autophosphorylation in cells. researchgate.net |

| Substituted Purine Analogues | Topoisomerase II & CDKs | Combining DNA damage with cell cycle inhibition. aacrjournals.org | Suggests potential for developing dual inhibitors from this class. aacrjournals.org |

Development of Novel Biochemical Tools

The purin-8(9H)-one scaffold is not only a source of therapeutic leads but also a valuable template for creating sophisticated biochemical tools. researchgate.net These tools, often referred to as chemical probes, are essential for identifying new drug targets, validating mechanisms of action, and exploring complex biological pathways.

The synthesis of purine derivatives with specific functional groups allows for their use in a variety of applications. For instance, researchers have synthesized 8-arylsulfanyl adenine (B156593) derivatives and subsequently alkylated them with chains containing a terminal alkyne, such as a pent-4-yne group. nih.gov This terminal alkyne serves as a "handle" for "click chemistry," a powerful technique that allows the probe to be covalently linked to reporter molecules like fluorescent dyes or biotin. Once the probe binds to its target protein within a cell or cell lysate, the reporter tag can be attached, enabling researchers to isolate, identify, and quantify the target protein.

Structure-guided design has been used to develop purine-based probes for selective kinase inhibition. oncotarget.comnih.gov By systematically modifying the substituents at the C2, C6, and N9 positions of the purine ring, researchers can fine-tune the selectivity of a compound for a specific kinase, such as Nek2, over closely related kinases like CDK2. oncotarget.comnih.gov For example, studies showed that replacing a 6-alkoxy group with an (E)-dialkylaminovinyl substituent could confer selectivity for Nek2. oncotarget.comnih.gov These selective probes are invaluable for dissecting the specific roles of individual kinases in cell signaling and disease.

Table 2: Functionalization of the Purine Scaffold for Biochemical Probes

| Scaffold Modification | Functional Group/Tag | Purpose | Reference |

|---|---|---|---|

| N9-alkylation | Terminal Alkyne | Enables "click chemistry" for target identification. | nih.gov |

| C6-substitution | (E)-dialkylaminovinyl | Confers selectivity for Nek2 over CDK2. | oncotarget.comnih.gov |

| C2-arylamino modification | Carboxamides, Ureas | Modulates binding affinity and kinase conformation. | oncotarget.comnih.gov |

| Oxidative Functionalization | C8-alkylation | Provides a direct method to synthesize 8-alkylpurine derivatives for screening. | researchgate.net |

Exploration of Purin-8(9H)-one Derivatives as Lead Compounds for Therapeutic Development

The structural versatility of the purin-8(9H)-one core has made it a highly attractive starting point for the discovery of new drugs targeting a wide range of diseases. mdpi.comrsc.org Through extensive SAR studies, medicinal chemists have optimized this scaffold to produce potent and selective inhibitors for various protein targets. acs.orgnih.gov

A major focus has been the development of protein kinase inhibitors, as kinases play a central role in many cancers and inflammatory diseases. mdpi.commdpi.com

Janus Kinase (JAK) Inhibitors : Derivatives of 2-amino-7,9-dihydro-8H-purin-8-one have been designed as potent inhibitors of JAK3, an essential enzyme for treating autoimmune diseases like rheumatoid arthritis. mdpi.com Computational modeling and chemical synthesis have led to the identification of promising candidates with strong binding affinity and favorable pharmacokinetic properties. mdpi.com

FLT3 Inhibitors : As mentioned, 2,7,9-trisubstituted 8-oxopurines are effective inhibitors of oncogenic FLT3-ITD mutants in AML. researchgate.net The lead compound 15a (9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one) was identified through systematic optimization of substituents at the C2, N7, and N9 positions. researchgate.net

EGFR Inhibitors : The purine scaffold has been used to develop inhibitors that target both activating and resistance mutations of EGFR in non-small-cell lung cancer (NSCLC). acs.org SAR studies led to compound 9e (9-cyclopentyl-N²-(4-(4-methylpiperazin-1-yl)phenyl)-N⁸-phenyl-9H-purine-2,8-diamine), which showed significant potency against NSCLC cell lines harboring these mutations. acs.org

Beyond kinases, purin-8(9H)-one derivatives have been developed as agonists for immune receptors. A notable example is the discovery of highly potent and selective agonists for Toll-like receptor 7 (TLR7). acs.org One such compound, GSK2245035, was designed for intranasal delivery to treat asthma by modulating the immune response in the airways. acs.org

Table 3: Selected Purin-8(9H)-one Derivatives as Therapeutic Lead Compounds

| Compound/Series | Target | Therapeutic Area | Key Findings/Potency |

|---|---|---|---|

| 2-Amino-7,9-dihydro-8H-purin-8-one derivatives | JAK3 | Rheumatoid Arthritis | Designed molecules show strong binding affinity and stability in models. mdpi.com |

| 15a | FLT3-ITD | Acute Myeloid Leukemia | Nanomolar inhibition of FLT3 autophosphorylation; active in a mouse xenograft model. researchgate.net |

| 9e | EGFR (activating and resistance mutations) | Non-Small-Cell Lung Cancer | Potent activity against HCC827 and H1975 cancer cell lines. acs.org |

| 6o (Chalcone derivative) | Undisclosed | Gastric Cancer | IC₅₀ value of 0.84 μM against MGC803 cell line. nih.gov |

| GSK2245035 | TLR7 Agonist | Asthma | Highly potent and selective agonist for intranasal delivery. acs.org |

| 9g (8-Arylsulfanyl adenine derivative) | Grp94 (Hsp90 paralog) | Cancer | Selective inhibition of the ER-resident Hsp90 paralog Grp94. nih.gov |

Strategies for Overcoming Drug Resistance Mechanisms

A primary challenge in cancer therapy is the development of drug resistance, where cancer cells evolve to survive treatment. nih.gov Purine-based therapeutics are no exception, and resistance can arise through various mechanisms. mdpi.com However, the versatility of the purine scaffold also provides a platform for designing novel strategies to overcome these resistance mechanisms. nih.gov

One of the most common forms of resistance to kinase inhibitors is the emergence of mutations in the target protein's drug-binding site, such as the "gatekeeper" mutation. nih.gov Strategies to combat this include:

Designing Inhibitors with Distinct Binding Modes : By creating inhibitors that bind differently within the active site, it is possible to overcome resistance conferred by a specific mutation. nih.gov For example, successive generations of ALK inhibitors (crizotinib, ceritinib, lorlatinib) were designed to overcome emerging resistance mutations. nih.gov

Developing Covalent Inhibitors : These drugs form a permanent covalent bond with a specific residue (like cysteine) in the target protein. This can provide high potency and overcome resistance mutations that weaken non-covalent binding. researchgate.net PF-06747775 is an example of a covalent purine-based inhibitor designed to target EGFR mutants. researchgate.net

Targeted Protein Degradation : A novel strategy involves using Proteolysis Targeting Chimeras (PROTACs). frontiersin.org A PROTAC is a heterobifunctional molecule that links a ligand for the target protein to a ligand for an E3 ubiquitin ligase. This brings the target protein to the cellular degradation machinery (the proteasome) and destroys it, rather than just inhibiting it. This approach can be effective even if the target protein is mutated or overexpressed. frontiersin.org

Another major resistance mechanism is the increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively pump drugs out of the cancer cell. mdpi.commdpi.com Strategies to counter this include:

Combination Therapy : Using the primary drug in combination with an inhibitor of the efflux pump. nih.gov

Nanoparticle Delivery : Encapsulating drugs in nanoparticles can help them evade recognition by efflux pumps and increase their concentration inside cancer cells. mdpi.commdpi.com

Modulation of Resistance Pathways : Some purine analogs, like sulfinosine, have been shown to decrease the expression of the gene that codes for P-gp (mdr1) and inhibit its activity, thereby re-sensitizing resistant cells to other chemotherapies. plos.org

Finally, resistance can arise from metabolic changes. For example, resistance to the purine analog 6-mercaptopurine (B1684380) can occur due to mutations in the NT5C2 enzyme. mdpi.com Understanding these specific metabolic escape routes paves the way for the development of inhibitors against these resistance-conferring enzymes. mdpi.com

Q & A

Q. What strategies mitigate challenges in synthesizing derivatives via regioselective alkylation?

- Methodology : Optimize reaction conditions (temperature, base strength) to favor N9 methylation. For example, in 9-benzylpurine synthesis, excess bromoethane and prolonged reaction times improved regioselectivity. Monitor with LC-MS for intermediate detection .

Data Handling & Validation

Q. How should researchers validate crystallographic data when twinning or high mosaicity occurs?

- Methodology : In SHELXL , use TWIN/BASF commands for twinned data. For mosaicity, adjust integration parameters in SHELXPRO . Validate with CC1/2 and Pearson’s correlation coefficients. Refer to SHELX guidelines for high-resolution (<1.0 Å) refinements .

Q. What statistical approaches are recommended for reconciling spectral data discrepancies in multi-lab studies?

- Methodology : Implement inter-laboratory calibration with certified reference materials. Use principal component analysis (PCA) to identify outlier datasets. Tools like Python’s SciPy or R’s lme4 can model random effects .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.